8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide
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Overview
Description
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an iodo group, a quinazoline core, and a thiazolyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the iodo group and the phenoxymethyl substituent. The final step involves the incorporation of the thiazolyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Common reagents used in the synthesis include iodine, phenol derivatives, and thiazole-based compounds.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines.
Scientific Research Applications
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 8-Iodo-4-oxo-2-(phenoxymethyl)-quinazoline
- 8-Iodo-4-oxo-2-(phenoxymethyl)-N-methyl-3(4H)-quinazolineacetamide
Uniqueness
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
85099-84-9 |
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Molecular Formula |
C20H15IN4O3S |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
2-[8-iodo-4-oxo-2-(phenoxymethyl)quinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H15IN4O3S/c21-15-8-4-7-14-18(15)23-16(12-28-13-5-2-1-3-6-13)25(19(14)27)11-17(26)24-20-22-9-10-29-20/h1-10H,11-12H2,(H,22,24,26) |
InChI Key |
DVVINYIJRGMTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3I)C(=O)N2CC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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